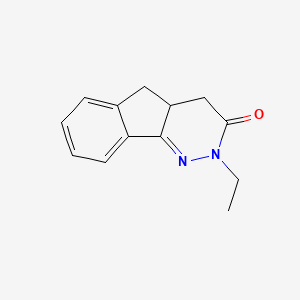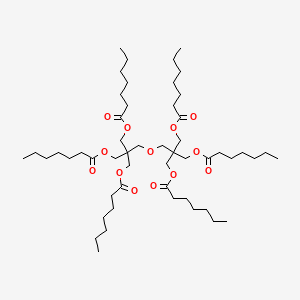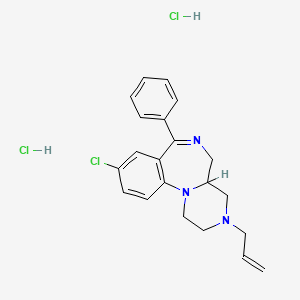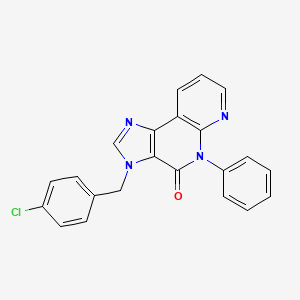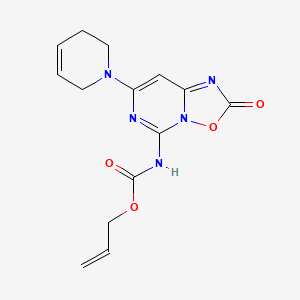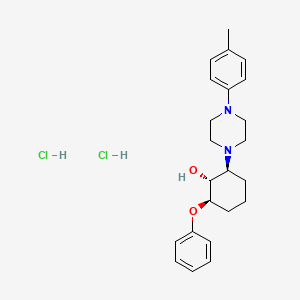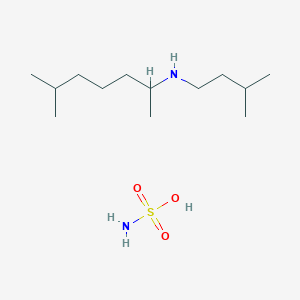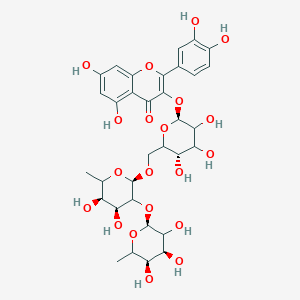
Quercetin 3-rhamnosyl-(1->2)-rhamnosyl-(1->6)-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Rhamnoglucorhamnosyl quercetin is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its significant antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of quercetin, a well-known flavonoid, and is often studied for its potential health benefits and applications in various fields such as medicine, biology, and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Rhamnoglucorhamnosyl quercetin typically involves the glycosylation of quercetin. One common method is the enzymatic biotransformation of quercetin-3-glucoside using microbial enzymes. For instance, Bifidobacterium animalis subsp. lactis can catalyze the conversion of quercetin-3-glucoside to 3-Rhamnoglucorhamnosyl quercetin under specific conditions .
Industrial Production Methods
Industrial production of 3-Rhamnoglucorhamnosyl quercetin often involves the use of recombinant thermostable glycosidases. These enzymes are produced in bioreactors and are used to convert rutin, a glycosylated flavonoid, into quercetin and its derivatives. This method is efficient and can be scaled up for large-scale production .
化学反应分析
Types of Reactions
3-Rhamnoglucorhamnosyl quercetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Rhamnoglucorhamnosyl quercetin can lead to the formation of quinones, while reduction can produce dihydro derivatives .
科学研究应用
3-Rhamnoglucorhamnosyl quercetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
作用机制
The mechanism of action of 3-Rhamnoglucorhamnosyl quercetin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt/mTOR .
相似化合物的比较
3-Rhamnoglucorhamnosyl quercetin is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Quercetin: The aglycone form of 3-Rhamnoglucorhamnosyl quercetin, known for its antioxidant properties.
Rutin: A glycosylated form of quercetin with a rutinose sugar moiety.
Isoquercitrin: Another glycosylated form of quercetin with a glucose moiety at position 3 .
These compounds share similar biological activities but differ in their solubility, stability, and bioavailability, making 3-Rhamnoglucorhamnosyl quercetin a unique and valuable compound for various applications.
属性
CAS 编号 |
98100-62-0 |
|---|---|
分子式 |
C33H40O20 |
分子量 |
756.7 g/mol |
IUPAC 名称 |
3-[(2S,5S)-6-[[(2R,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)53-30-25(44)20(39)10(2)49-33(30)47-8-17-21(40)24(43)27(46)32(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9?,10?,17?,19-,20-,21+,23-,24?,25-,26?,27?,30?,31-,32-,33+/m0/s1 |
InChI 键 |
ZKLZXRYXKRWGQP-YFUGXPBBSA-N |
手性 SMILES |
CC1[C@@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@H](C(O[C@H]2OCC3[C@H](C(C([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



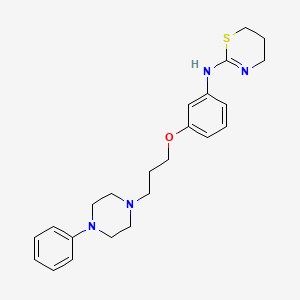

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)

